
2-Methyl-5-(3-cyano-phenyl)-thiazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-5-(3-cyano-phenyl)-thiazole-4-carboxylic acid is a heterocyclic compound that contains a thiazole ring substituted with a methyl group at position 2, a cyano group at position 3 of the phenyl ring, and a carboxylic acid group at position 4
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(3-cyano-phenyl)-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyanoacetic acid hydrazide with sulfur and phenyl isothiocyanate in the presence of a base such as triethylamine . The reaction conditions often require refluxing in a suitable solvent like toluene.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification techniques are crucial for efficient industrial production.
化学反应分析
Types of Reactions
2-Methyl-5-(3-cyano-phenyl)-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
2-Methyl-5-(3-cyano-phenyl)-thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-Methyl-5-(3-cyano-phenyl)-thiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The cyano and carboxylic acid groups can interact with biological targets through hydrogen bonding and electrostatic interactions, affecting the function of proteins or nucleic acids .
相似化合物的比较
Similar Compounds
- 2-Methyl-5-(4-cyano-phenyl)-thiazole-4-carboxylic acid
- 2-Methyl-5-(3-cyano-phenyl)-oxazole-4-carboxylic acid
- 2-Methyl-5-(3-cyano-phenyl)-imidazole-4-carboxylic acid
Uniqueness
2-Methyl-5-(3-cyano-phenyl)-thiazole-4-carboxylic acid is unique due to the presence of both a cyano group and a carboxylic acid group on the thiazole ring, which can confer distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
属性
分子式 |
C12H8N2O2S |
|---|---|
分子量 |
244.27 g/mol |
IUPAC 名称 |
5-(3-cyanophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C12H8N2O2S/c1-7-14-10(12(15)16)11(17-7)9-4-2-3-8(5-9)6-13/h2-5H,1H3,(H,15,16) |
InChI 键 |
HEQQUQCQEGGCSR-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C(S1)C2=CC=CC(=C2)C#N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


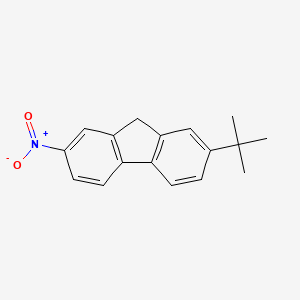
![Ethyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B13935209.png)
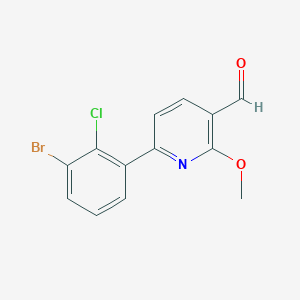
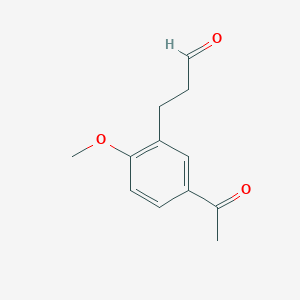
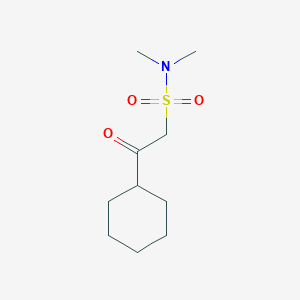
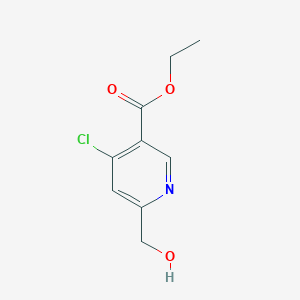
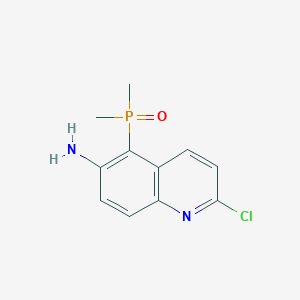
![3-{[3-(Ethoxycarbonyl)-6-(methoxycarbonyl)quinolin-4-yl]amino}benzoic acid](/img/structure/B13935250.png)
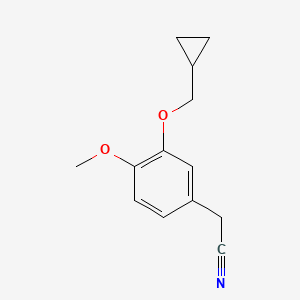
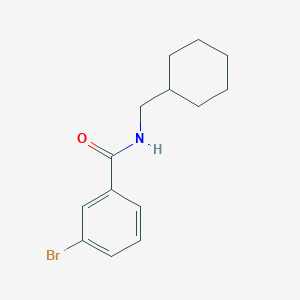
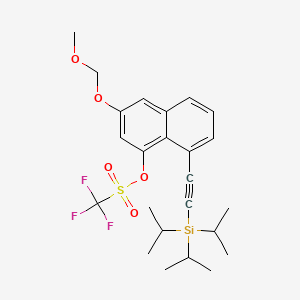
![2-Bromo-N-[2-(4-methoxy-benzyl)-2H-pyrazol-3-yl]-acetamide](/img/structure/B13935271.png)

![N-[4-(4-fluoro-phenyl)-6-isopropyl-5-(pyridin-2-ylsulfanylmethyl)pyrimidin-2-yl]-N-methyl-methanesulfonamide](/img/structure/B13935275.png)
